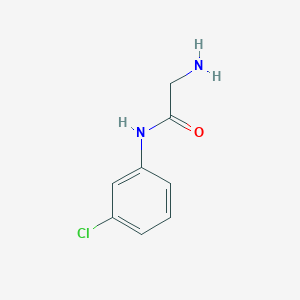

2-amino-N-(3-chlorophenyl)acetamide

CAS No.:

Cat. No.: VC14439843

Molecular Formula: C8H9ClN2O

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9ClN2O |

|---|---|

| Molecular Weight | 184.62 g/mol |

| IUPAC Name | 2-amino-N-(3-chlorophenyl)acetamide |

| Standard InChI | InChI=1S/C8H9ClN2O/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12) |

| Standard InChI Key | RMAVZDYKICXJHO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)NC(=O)CN |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Isomerism

2-Amino-N-(3-chlorophenyl)acetamide (C₈H₉ClN₂O; molecular weight: 184.62 g/mol) consists of an acetamide core (CH₃CONH–) modified by two functional groups:

-

A 3-chlorophenyl group attached to the nitrogen atom.

-

An α-amino group (–NH₂) at the second carbon of the acetamide chain.

This structure distinguishes it from closely related isomers, such as N-(3-amino-2-chlorophenyl)acetamide , where the amino and chloro substituents are positioned on the phenyl ring rather than the acetamide chain. Such positional isomerism significantly alters physicochemical and biological properties, underscoring the need for precise structural characterization.

Spectral Characterization

While direct spectral data for 2-amino-N-(3-chlorophenyl)acetamide are unavailable, analogous compounds provide reference benchmarks:

-

¹H NMR: In N-(p-chlorophenyl)acetamide derivatives, the methylene (CH₂) group adjacent to the amide carbonyl resonates at δ 4.014 ppm, while the amide proton (NH) appears near δ 8.192 ppm . For the target compound, the α-amino group would likely cause deshielding of the CH₂ protons, shifting their signal upfield.

-

¹³C NMR: The carbonyl carbon in similar acetamides appears at δ 163.488 ppm, with the CH₂ group at δ 29.320 ppm . The meta-chloro substitution on the phenyl ring would influence aromatic carbon chemical shifts compared to para-substituted analogs.

Synthesis Strategies

Retrosynthetic Analysis

The compound can be synthesized through a two-step sequence:

-

Formation of the acetamide backbone: Reacting 3-chloroaniline with bromoacetyl bromide to yield 2-bromo-N-(3-chlorophenyl)acetamide.

-

Nucleophilic substitution: Replacing the bromine atom with an amino group using aqueous ammonia or a protected amine.

Step 1: Synthesis of 2-Bromo-N-(3-Chlorophenyl)Acetamide

-

Reactants: 3-Chloroaniline (1 eq), bromoacetyl bromide (1.25 eq), potassium carbonate (base).

-

Conditions: Dichloromethane solvent, ice-bath cooling, 1-hour reaction time.

-

Mechanism: Base deprotonates the aniline, enabling nucleophilic attack on bromoacetyl bromide.

Step 2: Amination to Introduce the α-Amino Group

-

Reactants: 2-Bromo-N-(3-chlorophenyl)acetamide (1 eq), ammonium hydroxide (excess).

-

Conditions: Room temperature, dichloromethane, 3–5 hours.

-

Workup: Extraction with ethyl acetate, purification via column chromatography.

Yield: Comparable para-substituted derivatives report yields of 60–75% , though meta-substitution may slightly reduce efficiency due to steric and electronic effects.

Comparative Biological Activity of N-Phenylacetamide Derivatives

Antibacterial Performance of Structural Analogs

Studies on para-substituted 2-amino-N-(p-chlorophenyl)acetamide derivatives (e.g., compounds 5a–5d ) demonstrate moderate to strong activity against Gram-negative and Gram-positive pathogens (Table 1).

Table 1: Antibacterial activity of 2-amino-N-(p-chlorophenyl)acetamide derivatives

| Compound | Inhibition Zone (mm) against Bacterial Strains |

|---|---|

| A. baumannii | |

| 5a | 24.0 |

| 5b | 32.0 |

| 5c | 16.3 |

| 5d | 20.5 |

Key trends:

-

Alkyl chain length: Longer chains (e.g., 5b with a C₈H₁₇ group) enhance activity against A. baumannii but reduce efficacy against S. aureus.

-

Aromatic substituents: Fluorinated derivatives (5d) show selectivity toward S. aureus.

Hypothesized Activity of 2-Amino-N-(3-Chlorophenyl)Acetamide

Challenges and Future Perspectives

Synthetic Optimization

Current limitations include:

-

Low yields in amination steps due to competing hydrolysis.

-

Purification difficulties arising from polar byproducts.

Solutions:

-

Employing Boc-protected amines to minimize side reactions.

Biological Screening

Priority areas for experimental validation:

-

Minimum inhibitory concentration (MIC) assays against ESKAPE pathogens.

-

Cytotoxicity profiling in mammalian cell lines to assess therapeutic index.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume